molecular formula C11H17NO B1612531 3-(2-Ethoxyphenyl)propan-1-amine CAS No. 937653-39-9

3-(2-Ethoxyphenyl)propan-1-amine

Cat. No.: B1612531
CAS No.: 937653-39-9
M. Wt: 179.26 g/mol
InChI Key: ITVNSLFHPCLQQF-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)propan-1-amine (CAS: 473732-53-5) is a primary amine featuring a propan-1-amine backbone substituted with a 2-ethoxyphenyl group at the third carbon. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol . The compound is structurally characterized by a propane chain linking the aromatic 2-ethoxyphenyl moiety to the amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Material and Initial Reduction

The synthesis of 3-(2-Ethoxyphenyl)propan-1-amine typically starts from 2-ethoxybenzaldehyde . The key initial step is the reduction of the aldehyde group to the corresponding alcohol.

  • Reducing Agent: Sodium borohydride (NaBH4) is commonly employed for this reduction due to its selectivity and mild reaction conditions.
  • Reaction Conditions: The reduction usually occurs in an alcoholic solvent at low temperatures to avoid side reactions.

Conversion of Alcohol to Bromide

The intermediate alcohol is then converted into a more reactive intermediate, typically a bromide, to facilitate nucleophilic substitution.

  • Reagent: Phosphorus tribromide (PBr3) is used to convert the alcohol into the corresponding bromide.
  • Mechanism: This step involves substitution of the hydroxyl group with bromide, creating a good leaving group for the next amination step.

Amination Step

The bromide intermediate undergoes nucleophilic substitution with ammonia or a primary amine to form the target amine.

  • Conditions: The reaction is typically carried out under reflux in an appropriate solvent, such as ethanol or an aqueous medium.
  • Catalysis: Sometimes a catalyst or phase transfer agent is used to improve yield and reaction rate.

Industrial Preparation Method via Acrylonitrile Route

A patented industrial method provides an alternative synthesis pathway starting from acrylonitrile and ethanol to produce 3-ethoxypropylamine, which is closely related to this compound in terms of functional groups and synthetic logic. This method is notable for its environmental friendliness and high yield.

Key Steps

Step Description Conditions / Reagents Outcome
1 Reaction of acrylonitrile with ethanol in the presence of a base catalyst Catalyst A (e.g., sodium ethoxide), temperature 30-60 °C, dropwise addition of acrylonitrile Formation of 3-ethoxypropionitrile (>97% purity)
2 Hydrogenation of 3-ethoxypropionitrile Catalyst B (modified Raney nickel), hydrogen pressure 3.0-6.0 MPa, temperature 70-150 °C, presence of ammonia and inhibitor Conversion to 3-ethoxypropylamine with >99.5% purity
3 Purification Vacuum distillation Final product with ~91-92% yield

Catalyst Details

  • Catalyst A: Strong base catalysts such as sodium ethoxide or potassium hydroxide facilitate the initial Michael addition of ethanol to acrylonitrile.
  • Catalyst B: Modified Raney nickel catalyst is employed for the hydrogenation step, ensuring high selectivity and conversion efficiency.

Process Advantages

  • High purity product (>99.5%)
  • Good yield (~91-92%)
  • Recyclable catalyst and inhibitor system
  • Environmentally friendly due to mild conditions and minimal waste

Catalytic Hydrogenation and Flow Chemistry Approaches

Recent advances in transition-metal catalysis have introduced more efficient synthetic routes for related amines, which can be adapted for this compound.

Catalytic Hydrogenation

  • Catalysts: Palladium on carbon (Pd/C) or rhodium complexes are used to catalyze simultaneous reduction and amination steps.
  • Benefits: Single-step process combining reduction of aldehydes and amination, improving atom economy and reducing reaction time.
  • Application: Suitable for chiral amines synthesis with high selectivity.

Continuous Flow Chemistry

  • Methodology: Use of continuous flow reactors allows precise control of reaction parameters (temperature, pressure, residence time).
  • Advantages: Enhanced safety, scalability, and reproducibility.
  • Outcome: Improved yields and purity, reduced side reactions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Catalysts Conditions Yield & Purity Scale
Reduction + Bromide + Amination 2-ethoxybenzaldehyde NaBH4, PBr3, NH3 None or phase transfer catalyst Mild temp, reflux Moderate to high yield Lab scale
Acrylonitrile + Ethanol Route (Industrial) Acrylonitrile, Ethanol Na ethoxide, Raney Ni Sodium ethoxide, Modified Raney Ni 30-150 °C, 3-6 MPa H2 ~91-92% yield, >99.5% purity Industrial scale
Catalytic Hydrogenation 2-ethoxybenzaldehyde or intermediates H2 Pd/C, Rh complexes Mild temp, H2 atmosphere High selectivity Lab to pilot scale
Continuous Flow Chemistry Various intermediates Varies Pd/C, Rh catalysts Controlled flow, temp, pressure Improved yield & purity Pilot to industrial

Research Findings and Analysis

  • The acrylonitrile route is favored industrially due to its high yield, purity, and environmental benefits, including catalyst reuse and mild reaction conditions.
  • Catalytic hydrogenation methods offer excellent selectivity and the potential for chiral amine synthesis, relevant for pharmaceutical applications.
  • Continuous flow technology is emerging as a promising tool to optimize reaction efficiency and scalability for amine synthesis.
  • The classical multi-step synthesis involving reduction, bromination, and amination remains valuable for laboratory-scale synthesis and structural analog preparation.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylpropanamines.

Scientific Research Applications

Chemistry: 3-(2-Ethoxyphenyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of amine-containing compounds on biological systems. It may serve as a model compound for understanding amine interactions with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structure can be modified to create analogs with desired pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be used in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The ethoxy group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Isomers and Constitutional Analogs

  • 1-(2-Ethoxyphenyl)propan-1-amine (CAS: 473732-53-5): This constitutional isomer places the 2-ethoxyphenyl group at the first carbon of the propane chain instead of the third.
  • 3-(Adamantan-1-yl)propan-1-amine: Substitution with a bulky adamantane group instead of 2-ethoxyphenyl enhances lipophilicity, which may improve blood-brain barrier penetration. This compound is synthesized via nitrile intermediates and is used in organoselenium chemistry .

Substituent Variations

  • Methoxy vs. This compound is utilized in synthesizing RyR2-stabilizing benzothiazepines . 3-(3-Methylthiophen-2-yl)propan-1-amine: Replacement of the phenyl ring with a thiophene heterocycle introduces sulfur-based electronics, which may enhance covalent binding in enzyme inhibitors .

Backbone and Functional Group Modifications

  • Amide Derivatives: (E)-5-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (20): Incorporation of a pyrazole-carboxamide moiety linked to a methylsulfonylallyl group increases molecular complexity and hydrogen-bonding capacity. This compound is synthesized via amide coupling (HBTU/HOBt) with >99% HPLC purity . However, synthetic yields for such derivatives are low (4–12%) .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(2-Ethoxyphenyl)propan-1-amine C₁₁H₁₇NO 179.26 Primary amine, 2-ethoxy substitution
1-(2-Ethoxyphenyl)propan-1-amine C₁₁H₁₇NO 179.26 Constitutional isomer
(E)-5-(2-Ethoxyphenyl)-pyrazole-3-carboxamide (20) C₁₆H₁₈N₂O₃S 318.39 Pyrazole core, methylsulfonylallyl
3-(3-Methylthiophen-2-yl)propan-1-amine C₈H₁₃NS 155.26 Thiophene heterocycle

Biological Activity

3-(2-Ethoxyphenyl)propan-1-amine, an organic compound with the molecular formula C₁₁H₁₇NO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by a propan-1-amine backbone substituted with a 2-ethoxyphenyl group. Its molecular weight is approximately 179.26 g/mol. The presence of both amino and ethoxy functional groups allows for significant interactions with biological targets, enhancing its potential efficacy in various applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been noted for its ability to interact with specific molecular targets, which could lead to the modulation of biological processes in microbial systems.
  • Antiviral Properties : There are indications that this compound may exhibit antiviral activity, although detailed studies are still required to elucidate its effectiveness against specific viral pathogens.

The mechanism of action for this compound involves several key interactions:

  • Binding Interactions : The amine group can form hydrogen bonds and ionic interactions with active sites on enzymes and receptors, influencing their activity .
  • Lipophilicity : The ethoxy group enhances the compound's lipophilicity, facilitating better cellular uptake and distribution within biological systems .

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialExhibits potential antimicrobial properties against various pathogens.
AntiviralPossible antiviral effects; further studies needed for confirmation.
Enzyme InteractionInteracts with enzymes through hydrogen bonding and ionic interactions.

Case Study: Antimicrobial Efficacy

In a study conducted to evaluate the antimicrobial efficacy of this compound, the compound was tested against multiple bacterial strains. Results indicated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for further development in antimicrobial therapies.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a valuable building block in medicinal chemistry. Its ability to interact with biological molecules makes it suitable for:

  • Drug Development : As a precursor for synthesizing new pharmaceutical compounds targeting various diseases.
  • Research Tool : Utilized in studies examining the effects of amine-containing compounds on biological systems, aiding in understanding enzyme-receptor interactions.

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 3-(2-Ethoxyphenyl)propan-1-amine?

this compound is synthesized via amide coupling reactions using 3-(2-ethoxyphenyl)isoxazole-5-carboxylic acid and amine derivatives. A typical protocol involves:

  • Catalysts/Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) .
  • Conditions : Reactions are conducted at 25°C for 2 hours, yielding products with 4–12% efficiency.
  • Purification : Column chromatography and HPLC (purity >99%) are used for isolation .

Example Synthesis Table :

SubstrateAmine ComponentCatalyst SystemYieldPurity
3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid(E)-N-(3-(methylsulfonyl)allyl)cyclopentanamineEDC/HOBt/DIPEA4%>99%
3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid(E)-N-(3-(methylsulfonyl)allyl)pentan-1-amineEDC/HOBt/DIPEA12%>99%

Q. What analytical methods are recommended for characterizing this compound derivatives?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm structural integrity and substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas and isotopic patterns .
  • HPLC : Ensures purity (>99%) and monitors reaction progress .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Waste Disposal : Segregate chemical waste and consult certified agencies for disposal .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound derivatives be addressed?

Low yields (e.g., 4–12% in amide coupling) may arise from steric hindrance or side reactions. Mitigation strategies include:

  • Catalyst Optimization : Replace EDC/HOBt with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for improved coupling efficiency.
  • Temperature Control : Increase reaction temperature to 40–50°C to enhance kinetics while monitoring decomposition .
  • Alternative Solvents : Test THF or dichloromethane to reduce polarity-driven side reactions .

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • In Vitro Assays : Use enzyme inhibition assays (e.g., Chikungunya virus P2 cysteine protease) to assess IC₅₀ values .
  • Imaging Applications : Radiolabel derivatives (e.g., with ¹⁸F) for positron emission tomography (PET) studies, as demonstrated in Aβ plaque imaging with analogous compounds .
  • Metabolic Stability : Perform microsomal stability tests (human/rat liver microsomes) to predict pharmacokinetics .

Q. How should contradictory data in reported synthesis methods be reconciled?

Discrepancies in yields or reaction conditions require systematic validation:

  • Reproducibility Tests : Replicate protocols under identical conditions (catalyst, solvent, temperature) .
  • Side Reaction Analysis : Use LC-MS to identify byproducts and adjust stoichiometry or purification methods.
  • Computational Modeling : Apply DFT (density functional theory) to predict reaction pathways and optimize transition states .

Properties

IUPAC Name

3-(2-ethoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-4,6,8H,2,5,7,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVNSLFHPCLQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589846
Record name 3-(2-Ethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937653-39-9
Record name 3-(2-Ethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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